methyl 2-{[1,1'-biphenyl]-4-amido}thiophene-3-carboxylate
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Overview
Description
Methyl 2-{[1,1’-biphenyl]-4-amido}thiophene-3-carboxylate is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a biphenyl moiety attached to a thiophene ring, with an amide linkage and a methyl ester group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[1,1’-biphenyl]-4-amido}thiophene-3-carboxylate typically involves a multi-step process. One common method includes the following steps:
Formation of the Biphenyl Moiety: The biphenyl structure can be synthesized through a Suzuki-Miyaura coupling reaction, where a boronic acid derivative reacts with a halogenated aromatic compound in the presence of a palladium catalyst.
Thiophene Ring Formation: The thiophene ring is introduced through a cyclization reaction involving a suitable precursor.
Esterification: Finally, the carboxylic acid group is esterified with methanol to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and automated purification systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[1,1’-biphenyl]-4-amido}thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the biphenyl and thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated derivatives, substituted thiophenes.
Scientific Research Applications
Methyl 2-{[1,1’-biphenyl]-4-amido}thiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of methyl 2-{[1,1’-biphenyl]-4-amido}thiophene-3-carboxylate depends on its specific application:
Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their activity or modulating their function.
Chemical Reactivity: The presence of the biphenyl and thiophene rings allows for various interactions with other molecules, facilitating reactions like cross-coupling and cyclization.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-{[1,1’-biphenyl]-4-amido}benzoate: Similar structure but with a benzoate group instead of a thiophene ring.
Methyl 2-{[1,1’-biphenyl]-4-amido}furan-3-carboxylate: Contains a furan ring instead of a thiophene ring.
Uniqueness
Methyl 2-{[1,1’-biphenyl]-4-amido}thiophene-3-carboxylate is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to its analogs with benzoate or furan rings .
Properties
IUPAC Name |
methyl 2-[(4-phenylbenzoyl)amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3S/c1-23-19(22)16-11-12-24-18(16)20-17(21)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-12H,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQQZWLGQJCWNSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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